2,2,2-Trichloro-1-(5-fluoro-7-azaindol-3-yl)ethanone
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Overview
Description
2,2,2-Trichloro-1-(5-fluoro-7-azaindol-3-yl)ethanone is a chemical compound characterized by its unique structure, which includes a trichloro group and a fluorinated azaindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 5-fluoro-7-azaindole with trichloroacetyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the byproducts.
Industrial Production Methods: On an industrial scale, the production of 2,2,2-trichloro-1-(5-fluoro-7-azaindol-3-yl)ethanone involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 2,2,2-trichloro-1-(5-fluoro-7-azaindol-3-yl)ethanone is used to study enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 2,2,2-trichloro-1-(5-fluoro-7-azaindol-3-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2,2-Trichloro-1-(7-azaindol-3-yl)ethanone
2,2,2-Trichloro-1-(5-fluoro-7-azaindol-3-yl)ethanol
Uniqueness: 2,2,2-Trichloro-1-(5-fluoro-7-azaindol-3-yl)ethanone is unique due to its specific fluorination pattern and the presence of the azaindole group. These structural features contribute to its distinct chemical and biological properties compared to similar compounds.
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Properties
Molecular Formula |
C9H4Cl3FN2O |
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Molecular Weight |
281.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H4Cl3FN2O/c10-9(11,12)7(16)6-3-15-8-5(6)1-4(13)2-14-8/h1-3H,(H,14,15) |
InChI Key |
UBDIQKZKQRPQTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)C(Cl)(Cl)Cl)F |
Origin of Product |
United States |
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